molecular formula C19H19N3O5S2 B2872902 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide CAS No. 1172700-21-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide

Cat. No. B2872902
CAS RN: 1172700-21-8
M. Wt: 433.5
InChI Key: OUUGIZQHRRESJA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibitory Activities

Research has shown that sulfonamide derivatives, including compounds structurally related to the specified chemical, exhibit significant inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II). These enzymes are crucial for various physiological processes, and inhibitors have therapeutic potential in treating conditions such as glaucoma, edema, and neurological disorders. Polymethoxylated-pyrazoline benzene sulfonamides, for instance, demonstrated superior CA inhibitory activity compared to reference compounds, highlighting their potential as lead molecules for further investigation (Kucukoglu et al., 2016).

Antitumor Activities

Certain derivatives have been explored for their cytotoxic activities against tumor and non-tumor cell lines. These studies aim to identify compounds with selective toxicity towards cancer cells without harming healthy cells. For example, specific sulfonamide derivatives have shown promise in cytotoxic assays, suggesting their potential as antitumor agents (Ozmen Ozgun et al., 2019).

Acetylcholinesterase (AChE) Inhibition

Compounds with both sulfonamide and pyrazoline pharmacophores have demonstrated significant inhibitory effects on the acetylcholinesterase enzyme. AChE inhibitors are valuable for their potential to treat neurodegenerative diseases, such as Alzheimer's disease. Novel polyfluoro substituted pyrazoline type sulfonamides, in particular, exhibited nanomolar level inhibitory profiles against AChE, highlighting their potential as therapeutic agents (Yamali et al., 2020).

Antimicrobial and Antioxidant Activities

Newly synthesized sulfonamides based on pyrazole derivatives have been tested for their in vitro antimicrobial activities against bacterial and fungal strains, as well as for their antioxidant properties. Such studies are crucial for the development of new antimicrobial agents to combat resistant strains and to identify compounds with antioxidant properties that could mitigate oxidative stress-related diseases (Badgujar et al., 2018).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-12-10-13(2)22(20-12)19(23)18-17(6-9-28-18)29(24,25)21(3)14-4-5-15-16(11-14)27-8-7-26-15/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUGIZQHRRESJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide

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